molecular formula C13H18FNO2 B184683 2-(Diethylamino)ethyl 3-fluorobenzoate CAS No. 2994-22-1

2-(Diethylamino)ethyl 3-fluorobenzoate

Cat. No. B184683
CAS RN: 2994-22-1
M. Wt: 239.29 g/mol
InChI Key: PDKMSOJVTMBNSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Diethylamino)ethyl 3-fluorobenzoate is a chemical compound that is widely used in scientific research. It is a member of the benzoate family and is commonly referred to as DEAEFB. This chemical compound has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. The purpose of

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 3-fluorobenzoate is not well understood. However, it is believed to act as a competitive inhibitor of enzymes that hydrolyze esters and amides. It has also been shown to bind to proteins and nucleic acids, which may contribute to its fluorescent properties.
Biochemical and Physiological Effects:
2-(Diethylamino)ethyl 3-fluorobenzoate has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antiviral activity against herpes simplex virus and cytomegalovirus. Additionally, it has been shown to have anticancer activity against various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(Diethylamino)ethyl 3-fluorobenzoate in lab experiments is its fluorescent properties, which make it a useful tool for studying protein and nucleic acid interactions. Additionally, its ability to inhibit various enzymes makes it a useful tool for studying enzyme kinetics and drug discovery. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 2-(Diethylamino)ethyl 3-fluorobenzoate. One area of research is the development of new fluorescent probes based on this compound. Another area of research is the synthesis of new compounds based on 2-(Diethylamino)ethyl 3-fluorobenzoate with improved antiviral and anticancer activity. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

The synthesis of 2-(Diethylamino)ethyl 3-fluorobenzoate involves the reaction of 3-fluorobenzoic acid with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction results in the formation of the desired compound, which can be purified using standard techniques such as column chromatography.

Scientific Research Applications

2-(Diethylamino)ethyl 3-fluorobenzoate has been found to have a wide range of applications in scientific research. It is commonly used as a fluorescent probe for studying the binding of ligands to proteins and nucleic acids. It has also been used as a substrate for various enzymes, including esterases and proteases. Additionally, it has been used as a precursor for the synthesis of other compounds, including anticancer agents and antiviral drugs.

properties

CAS RN

2994-22-1

Product Name

2-(Diethylamino)ethyl 3-fluorobenzoate

Molecular Formula

C13H18FNO2

Molecular Weight

239.29 g/mol

IUPAC Name

2-(diethylamino)ethyl 3-fluorobenzoate

InChI

InChI=1S/C13H18FNO2/c1-3-15(4-2)8-9-17-13(16)11-6-5-7-12(14)10-11/h5-7,10H,3-4,8-9H2,1-2H3

InChI Key

PDKMSOJVTMBNSH-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C1=CC(=CC=C1)F

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC(=CC=C1)F

Origin of Product

United States

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